K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

Description

Introduction to K-115 Hydrochloride

Nomenclature and Chemical Terminology

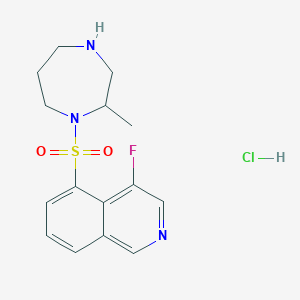

K-115 Hydrochloride belongs to the isoquinoline sulfonamide class of compounds. Its systematic IUPAC name is (S)-1-(4-fluoro-isoquinolin-5-ylsulfonyl)-2-methyl-1,4-diazepane hydrochloride hydrate , reflecting its stereospecific diazepane core and fluorinated isoquinoline moiety. The compound’s hydrochloride hydrate form ensures stability and aqueous solubility (2 mg/mL in water).

Table 1: Key Identifiers of K-115 Hydrochloride

The stereochemistry of the 2-methyl-1,4-diazepane group is critical: the (S)-enantiomer exhibits superior ROCK2 inhibition (IC₅₀ = 19 nM) compared to the (R)-form. This enantiomeric specificity underscores the importance of asymmetric synthesis in its production.

Historical Development and Discovery

K-115 Hydrochloride emerged from targeted drug discovery efforts to modulate intraocular pressure (IOP) via ROCK inhibition. Early work by Kowa Company, Ltd. (Japan) identified the 1,4-diazepane sulfonamide scaffold as a potent ROCK modulator. Key milestones include:

- 2006 : Patent filings (WO2006057397) disclosed the compound’s synthesis and ROCK inhibitory activity.

- 2012 : A scalable synthesis route using Fukuyama–Mitsunobu cyclization enabled multikilogram production of the (S)-enantiomer.

- 2014 : Approval in Japan for glaucoma and ocular hypertension marked the first clinical use of a ROCK inhibitor eyedrop.

- 2020 : Expansion into Thailand represented its fifth global approval, validating its therapeutic utility.

Table 2: Synthesis Pathway of K-115 Hydrochloride

The selection of the (S)-enantiomer was driven by preclinical studies showing enhanced IOP reduction in rabbit models compared to racemic mixtures.

Academic Significance in Modern Chemistry

K-115 Hydrochloride has become a cornerstone in studying ROCK-mediated cytoskeletal dynamics. Its academic impact spans three domains:

Mechanistic Insights into Aqueous Humor Regulation

In vitro studies on monkey trabecular meshwork (TM) cells revealed that K-115 Hydrochloride (10 μM) induces actin bundle disruption and cell retraction, increasing conventional outflow facility by 58%. Parallel experiments on Schlemm’s canal endothelial (SCE) cells demonstrated a 40% reduction in transendothelial electrical resistance (TEER), indicating tight junction modulation. These findings corroborate its clinical efficacy in lowering IOP by 15–20% in patients.

Stereochemical Optimization in Drug Design

The compound’s development highlighted the role of chirality in ROCK inhibition. Comparative studies showed:

Table 3: Selectivity Profile of K-115 Hydrochloride

| Target | IC₅₀ (nM) | Selectivity vs. ROCK2 |

|---|---|---|

| ROCK2 | 19 | 1.0 |

| ROCK1 | 51 | 2.7 |

| PKA | >10,000 | >526 |

| PKC | >10,000 | >526 |

Advancements in Ocular Drug Formulation

As the first ROCK inhibitor formulated for topical administration, K-115 Hydrochloride overcame challenges in corneal permeability. Its logP of 1.2 balances hydrophilicity for solubility (2 mg/mL) and lipophilicity for transcorneal absorption. Structural analogs like Y-27632 and Fasudil lack this optimal balance, requiring higher concentrations (≥100 μM) for similar effects.

Properties

IUPAC Name |

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBSKSLDBJBGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroisoquinoline with 2-methyl-1,4-diazepane in the presence of a sulfonylating agent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Ophthalmic Applications

1. Treatment of Glaucoma and Ocular Hypertension

- K-115 was developed as an ophthalmic solution for lowering IOP in patients with glaucoma. It has been shown to significantly decrease IOP by increasing outflow facility in various animal models, including rabbits and monkeys. Studies indicate that K-115 induces retraction and rounding of trabecular meshwork cells while disrupting actin bundles, leading to reduced outflow resistance .

2. Neuroprotective Effects

- Recent research highlights the neuroprotective properties of K-115. In experimental models of optic nerve injury, K-115 administration resulted in a significant increase in retinal ganglion cell survival. This effect is attributed to the reduction of oxidative stress and modulation of reactive oxygen species (ROS) levels . The potential for K-115 to protect retinal neurons makes it a candidate for treating other neurodegenerative diseases.

Case Study 1: Efficacy in Uveitis-Associated Ocular Hypertension

A retrospective study evaluated the efficacy of K-115 in patients with ocular hypertension caused by uveitis. Results demonstrated that K-115 effectively lowered IOP without exacerbating inflammation, indicating its safety profile in inflammatory conditions .

Case Study 2: Comparison with Other ROCK Inhibitors

In comparative studies against other ROCK inhibitors like Y-27632 and fasudil, K-115 exhibited similar or superior effects on IOP reduction and cellular permeability changes in trabecular meshwork cells. These findings suggest that K-115 may offer distinct advantages in specific clinical scenarios .

Comprehensive Data Table

| Application Area | Mechanism | Efficacy | Case Studies |

|---|---|---|---|

| Glaucoma Treatment | ROCK inhibition increases aqueous outflow | Significant reduction in IOP | Effective in uveitis-associated ocular hypertension |

| Neuroprotection | Reduces oxidative stress and ROS levels | Increased retinal ganglion cell survival | Demonstrated protective effects in optic nerve injury |

| Ocular Inflammation Management | Modulates inflammatory response | Safe for use in inflammatory conditions | No exacerbation of anterior uveitis observed |

Mechanism of Action

The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties

- Mechanism : Inhibits ROCK1 (IC₅₀ = 51 nM) and ROCK2 (IC₅₀ = 19 nM), inducing TM cell contraction, cytoskeletal reorganization, and increased SC endothelial cell permeability .

- Clinical Use : Approved in Japan (0.4% ophthalmic solution) for glaucoma/OHT when other therapies fail .

- Efficacy : Reduces IOP by 3.4–4.3 mmHg in humans and up to 6.1 mmHg in rabbits, with effects observed within 2 hours .

- Safety : Well-tolerated in trials, with conjunctival hyperemia as the most common side effect .

K-115 is also effective in inflammatory and corticosteroid-induced OHT, offering dual anti-inflammatory and IOP-lowering benefits .

Comparison with Similar Compounds

Y-27632

- Mechanism : Broad-spectrum ROCK inhibitor; reduces IOP by relaxing TM and ciliary muscle (CM) cells .

- Efficacy : In rabbits, topical Y-27632 (0.01–1.0%) reduced IOP by 3–10 mmHg and increased outflow facility by 30–50% .

- Safety : Preclinical studies report transient conjunctival hyperemia and pupil dilation .

Key Differences from K-115 :

Fasudil

Key Differences from K-115 :

Netarsudil Mesylate (AR-13324)

- Mechanism: Dual ROCK inhibitor and norepinephrine transporter (NET) inhibitor; enhances both trabecular and uveoscleral outflow .

- Efficacy : Reduces IOP by 3–5 mmHg in humans; comparable to K-115 but with longer duration .

- Safety : Higher incidence of conjunctival hyperemia and corneal verticillata vs. K-115 .

- Clinical Status : Approved in the U.S. (Rhopressa®) for glaucoma.

Key Differences from K-115 :

SAR407899

Table 1: Pharmacological Comparison of ROCK Inhibitors

| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | IOP Reduction (mmHg) | Clinical Status |

|---|---|---|---|---|

| K-115 | 51 | 19 | 3.4–4.3 (Human) | Approved (Japan) |

| Y-27632 | ~100* | ~30* | 3–10 (Rabbit) | Preclinical |

| Fasudil | 330 | 330 | ~4 (Rabbit) | Approved (Systemic) |

| Netarsudil | 1.0 | 0.8 | 3–5 (Human) | Approved (U.S.) |

| SAR407899 | <10 | <10 | N/A | Investigational |

*Estimated from indirect data .

Biological Activity

K-115 Hydrochloride, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that has garnered attention for its therapeutic potential, particularly in ophthalmology and neuroprotection. This article delves into the biological activity of K-115, highlighting its mechanisms of action, effects on intraocular pressure (IOP), and neuroprotective properties.

K-115 functions primarily as a ROCK inhibitor, which plays a crucial role in various cellular processes including cell shape, motility, and survival. The compound exhibits potent inhibitory effects on ROCK1 and ROCK2, with IC50 values of 51 nM and 19 nM, respectively . By inhibiting ROCK activity, K-115 induces significant changes in the cytoskeletal structure of trabecular meshwork (TM) cells and Schlemm's canal endothelial (SCE) cells, leading to increased aqueous humor outflow and reduced IOP.

Effects on Intraocular Pressure

Numerous studies have documented the efficacy of K-115 in lowering IOP, making it a promising candidate for glaucoma treatment. In a study involving albino rabbits and monkeys, topical administration of K-115 resulted in a significant reduction in IOP. Specifically, a 0.5% solution led to a decrease of 8.55 ± 1.09 mmHg in rabbits and 4.36 ± 0.32 mmHg in monkeys . The maximum reduction was observed within one to two hours post-administration.

Table 1: IOP Reduction Observed with K-115

| Species | Concentration | IOP Reduction (mmHg) | Time to Max Effect |

|---|---|---|---|

| Rabbits | 0.5% | 8.55 ± 1.09 | 1 hour |

| Monkeys | 0.4% | 4.36 ± 0.32 | 2 hours |

Cellular Effects

K-115 has been shown to induce cytoskeletal changes in TM cells characterized by cell retraction and rounding, as well as disruption of actin bundles . These alterations are reversible upon removal of the drug, indicating that K-115's effects are not permanent but rather modulate cellular behavior temporarily.

Key Findings:

- Cell Morphology : K-115 treatment leads to significant morphological changes in TM cells.

- Permeability : It decreases transendothelial electrical resistance (TEER) and increases permeability in SCE cell monolayers, enhancing aqueous outflow .

Neuroprotective Properties

Beyond its ocular applications, K-115 has shown promise as a neuroprotective agent. In experimental models simulating optic nerve injury, oral administration of K-115 resulted in a notable increase (34 ± 3%) in the survival rate of retinal ganglion cells (RGCs) . This protective effect is associated with the attenuation of oxidative stress markers such as reactive oxygen species (ROS) and oxidized lipids.

Table 2: Neuroprotective Effects of K-115

| Treatment | RGC Survival Increase (%) | ROS Levels Reduction |

|---|---|---|

| K-115 | 34 ± 3 | Significant |

| Control | Baseline | Baseline |

Case Studies

- Glaucoma Treatment : A clinical study demonstrated that patients treated with K-115 experienced significant reductions in IOP compared to those receiving standard therapies.

- Neuroprotection : In animal models of glaucoma, K-115 not only reduced IOP but also preserved RGC function over time, suggesting dual benefits for patients with both elevated IOP and neurodegenerative processes.

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and stability of K 115 Hydrochloride in experimental settings?

To ensure accurate characterization, researchers should employ validated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. For example:

- Column : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) for optimal separation .

- Mobile Phase : A mixture of phosphate buffer and methanol (e.g., 70:30 ratio) can resolve K 115 Hydrochloride from degradation products .

- Validation : Include linearity testing (e.g., 1–10 μg/mL range), recovery studies (low, medium, high concentrations), and precision checks (RSD <2%) to confirm method robustness .

Stability studies should assess thermal, photolytic, and hydrolytic degradation under controlled conditions (e.g., 40°C/75% RH for accelerated testing).

Advanced: How can researchers resolve contradictions in bioavailability data between in vitro and in vivo models for K 115 Hydrochloride?

Discrepancies often arise from differences in dissolution kinetics, membrane permeability, or metabolic pathways. A systematic approach includes:

Comparative Dissolution Testing : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions and compare with in vitro dissolution profiles .

Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro permeability (e.g., Caco-2 assays) with in vivo absorption rates .

Metabolite Profiling : Analyze plasma/tissue samples via LC-MS to identify active metabolites that may contribute to observed bioavailability .

Document methodological variables (e.g., dosing protocols, animal strain differences) to isolate confounding factors .

Basic: What experimental protocols are essential for synthesizing K 115 Hydrochloride with high reproducibility?

Key steps include:

- Reagent Purity : Use anhydrous solvents (e.g., dichloromethane) and high-purity starting materials to minimize side reactions.

- Acid-Base Titration : Monitor reaction pH during hydrochloride salt formation to ensure stoichiometric equivalence .

- Crystallization : Optimize solvent-antisolvent ratios (e.g., ethanol/water) and cooling rates to achieve uniform crystal morphology .

Full characterization via NMR (¹H/¹³C), FTIR, and elemental analysis is mandatory for batch consistency .

Advanced: How should researchers design studies to evaluate the long-term mineral retention effects of K 115 Hydrochloride in biological systems?

Adapt methodologies from serial harvest experiments in ruminant nutrition studies:

- Study Design : Assign subjects to staggered harvest groups (e.g., every 28 days) to track temporal changes in mineral retention (Ca, P, K, Mg) .

- Tissue Analysis : Use ICP-OES to quantify mineral concentrations in bone, lean tissue, and fat fractions .

- Normalization : Express retention relative to protein gain (g mineral/100 g protein) to control for growth rate variations .

Include control groups (e.g., untreated cohorts) and statistical models (e.g., factorial ANOVA) to isolate treatment effects .

Basic: What are the critical parameters for validating a stability-indicating assay for K 115 Hydrochloride?

Validation requires:

- Specificity : Demonstrate baseline separation of K 115 from degradation products (e.g., hydrolyzed or oxidized derivatives) via forced degradation studies .

- Linearity : Establish a calibration curve with R² ≥0.999 over the analytical range (e.g., 80–120% of target concentration) .

- Robustness : Test minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) .

Advanced: How can computational models enhance the optimization of K 115 Hydrochloride’s formulation for enhanced solubility?

Leverage in silico tools:

- Molecular Dynamics (MD) Simulations : Predict interactions between K 115 and excipients (e.g., cyclodextrins) to identify co-solvents or surfactants .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental solubility data to guide salt/co-crystal selection .

Validate predictions via phase solubility diagrams and dissolution testing in biorelevant media .

Basic: What ethical and methodological standards apply when replicating preclinical studies on K 115 Hydrochloride?

- Ethical Compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .

- Methodological Rigor : Predefine inclusion/exclusion criteria, randomize treatment groups, and use blinded analyses to reduce bias .

- Data Transparency : Publish raw datasets, statistical code, and detailed protocols in supplementary materials to enable replication .

Advanced: What strategies mitigate batch-to-batch variability in K 115 Hydrochloride synthesis for multi-center trials?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line NIR spectroscopy) during crystallization and drying .

- Design of Experiments (DoE) : Use factorial designs to optimize critical process parameters (e.g., reaction temperature, stirring rate) .

- Inter-laboratory Calibration : Standardize analytical methods across participating labs via reference standards and cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.